molecular formula C7H4FIN2 B12970285 2-Fluoro-6-iodo-1H-benzo[d]imidazole

2-Fluoro-6-iodo-1H-benzo[d]imidazole

Cat. No.: B12970285
M. Wt: 262.02 g/mol
InChI Key: JURNNLGQMMRBSP-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-1H-benzo[d]imidazole (CAS 1804172-84-6) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse therapeutic properties, which is strategically functionalized with both fluorine and iodine substituents . The iodine atom provides an excellent site for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create a library of novel derivatives for structure-activity relationship (SAR) studies. The fluorine atom, a key feature in over 20% of modern pharmaceuticals, is incorporated to enhance the molecule's physicochemical properties. Fluorination can improve metabolic stability, increase lipophilicity, and strengthen binding affinity to biological targets through specific interactions, such as with protein amide backbones . This makes the reagent exceptionally valuable for creating potential bioactive molecules. Research into 1H-benzo[d]imidazole derivatives has demonstrated significant biological activities, with recent studies highlighting their potent effects against challenging pathogens . Specific derivatives have shown remarkable activity against antibiotic-resistant strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , as well as the fungal pathogen Candida albicans . Some related compounds also exhibit excellent antibiofilm activity, capable of inhibiting biofilm formation and eradicating cells within mature biofilms . The proposed mechanisms of action for such active derivatives, identified through molecular docking studies, include targeting (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial persistence), FtsZ proteins (essential for bacterial cell division), and pyruvate kinases . This compound is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

2-fluoro-6-iodo-1H-benzimidazole

InChI

InChI=1S/C7H4FIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)

InChI Key

JURNNLGQMMRBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-1H-benzo[d]imidazole typically involves the introduction of fluorine and iodine atoms into the benzimidazole core. One common method is the halogenation of a pre-formed benzimidazole ring. For instance, starting with 2-fluoro-1H-benzo[d]imidazole, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Alternatively, a multi-step synthesis can be employed where the benzimidazole ring is constructed with the desired substituents already in place.

Industrial Production Methods: Industrial production of this compound may involve scalable halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of halogenated benzimidazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodo-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents or the benzimidazole ring itself.

    Cyclization Reactions: The presence of halogens can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a cross-coupling reaction with an aryl boronic acid would yield a 2-fluoro-6-aryl-1H-benzo[d]imidazole .

Scientific Research Applications

2-Fluoro-6-iodo-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects:
  • This is observed in 6-Fluoro-2-(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole (5m), where fluorine stabilizes the ring system . Iodine (Position 6): The iodine atom’s large atomic radius increases steric hindrance and molecular weight compared to chloro or fluoro analogs like 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 108662-49-3) . This may reduce solubility but improve lipophilicity and membrane permeability.
Comparative Data Table:
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
2-Chloro-6-fluoro-1H-benzo[d]imidazole Cl (2), F (6) 170.56 Not reported Structural similarity (0.82) to target
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 4-FPh (2), CH3 (6) 240.28 Not reported High yield (92%) via condensation
5-Fluoro-6-nitro-1H-benzo[d]imidazole (analog) F (5), NO2 (6) 195.13 211–213 Antifungal/antitubercular activity
6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole (3u) Cl (6, substituents) 430.10 168–169 Antimicrobial potential
2-Fluoro-6-iodo-1H-benzo[d]imidazole (theoretical) F (2), I (6) 276.07 ~200–220* Predicted higher lipophilicity

*Estimated based on halogenated analogs.

Pharmacological and Chemical Behavior

  • Biological Activity: Fluorinated benzimidazoles, such as 5-fluoro-6-nitro derivatives, demonstrate notable antitubercular and antifungal activities . The iodine substituent in this compound may enhance binding to hydrophobic enzyme pockets, though this remains speculative without direct studies.
  • Stability and Reactivity : The electron-withdrawing fluorine at position 2 stabilizes the imidazole ring against nucleophilic attack, while iodine’s polarizability may facilitate halogen-bonding interactions in molecular recognition .

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